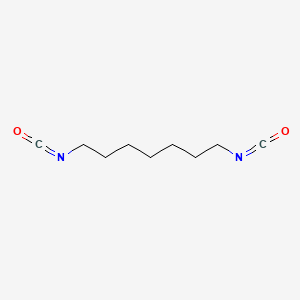
1,7-Diisocyanatoheptane
Descripción general
Descripción
1,7-Diisocyanatoheptane, also known as heptamethylene diisocyanate, is a chemical compound with the molecular formula C9H14N2O2 . It is used in various applications due to its reactivity with compounds containing active hydrogen atoms .
Molecular Structure Analysis
The molecular structure of 1,7-Diisocyanatoheptane consists of a seven-carbon chain (heptane) with an isocyanate group (-N=C=O) attached at the first and seventh carbons . The exact structure can be determined using techniques such as X-ray crystallography or electron diffraction .Aplicaciones Científicas De Investigación
Dendritic Architecture Construction
1,7-Diisocyanatoheptane has been utilized in the synthesis of novel isocyanate-based monomers for dendritic construction. These monomers are significant for developing dendritic architectures, featuring a triad of protected functionality connected to a stable isocyanate moiety, enhancing their utility in various applications (Newkome, Weis, & Childs, 1998).
Antioxidant Properties in Natural Polyphenols
Research has explored the antioxidant activity of diarylheptanoids, a class of compounds including 1,7-bis-(3,4-dihydroxyphenyl)-heptan-3-one, derived from wood bark. These compounds exhibit significant antioxidant potential, surpassing even well-known antioxidants like curcumin, suggesting potential applications in various fields (Ponomarenko et al., 2014).
Synthesis of Perylene Bisimide Dyes
The compound plays a role in the synthesis and characterization of regioisomerically pure 1,7-disubstituted perylene bisimide dyes. These dyes have various applications due to their unique optical and electrochemical properties, which are important in materials science and chemistry (Würthner et al., 2004).
Bio-Based Polyurethane Development
1,7-Diisocyanatoheptane is used in the development of bio-based polyurethanes (PUs), by reacting with natural diols. This application is crucial in creating environmentally friendly materials with diverse physical properties, such as different crystalline structures and mechanical strengths (Hojabri, Kong, & Narine, 2010).
Synthesis of Novel Natural Product Analogs
The compound is significant in synthesizing natural product analogs, such as engelhardione, for developing novel treatments for bacterial infections. Through chemical diversification of this scaffold, derivatives with moderate antibacterial activities have been produced, providing leads for further drug development (Shen et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1,7-diisocyanatoheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSEWQOIIZLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500391 | |
| Record name | 1,7-Diisocyanatoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diisocyanatoheptane | |
CAS RN |
18020-78-5 | |
| Record name | 1,7-Diisocyanatoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



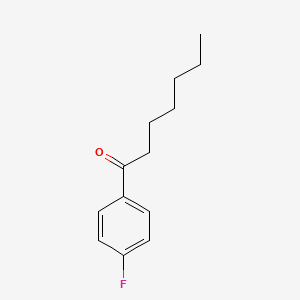


![5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3048624.png)

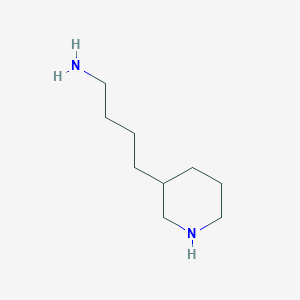
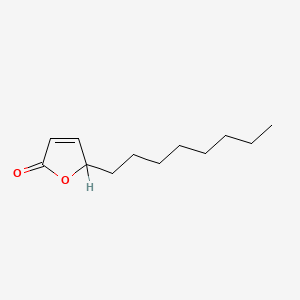
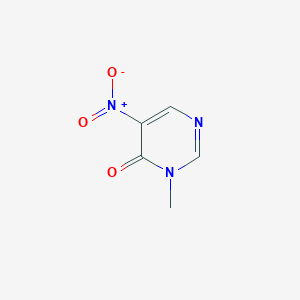

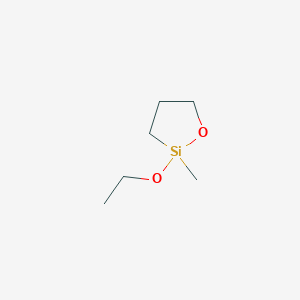
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B3048636.png)
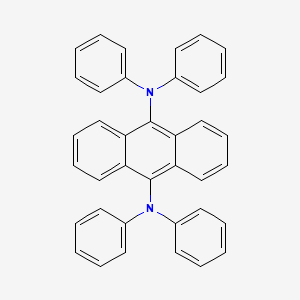

![hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B3048640.png)